molecular formula C14H20N6O2S B1401024 3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide CAS No. 1361114-54-6

3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide

Cat. No. B1401024
CAS RN: 1361114-54-6
M. Wt: 336.42 g/mol
InChI Key: OXOAOXRDHFKWLS-UHFFFAOYSA-N
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Description

3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide is a useful research compound. Its molecular formula is C14H20N6O2S and its molecular weight is 336.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibition in Drug Metabolism

3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide is part of a broader class of chemical inhibitors with specificity towards various Cytochrome P450 (CYP) isoforms. These isoforms play a pivotal role in the metabolism of many pharmaceuticals, and thus understanding their interaction with inhibitors is crucial for assessing drug–drug interaction potential. The selectivity of these inhibitors is central to identifying the involvement of specific CYP isoforms in drug metabolism, aiding in the prediction and management of possible drug interactions (Khojasteh et al., 2011).

Anti-fungal and Anti-bacterial Applications

The compound is also part of studies exploring synthetic compounds against pathogens such as Fusarium oxysporum, a notorious pathogen responsible for diseases in plants like the Bayoud disease in date palms. The chemical structure of the compound, specifically its pyrazole and pyridine components, plays a role in its anti-fungal properties, which can be harnessed for controlling diseases in agriculture and possibly for developing new antifungal agents (Kaddouri et al., 2022).

Kinase Inhibition for Therapeutic Purposes

The pyrazolopyridine structure of the compound is recognized for its versatility in the design of kinase inhibitors, a critical aspect in the development of therapeutic agents for a range of diseases. The scaffold's ability to interact with kinases in multiple ways makes it a valuable component in the design of selective kinase inhibitors, playing a pivotal role in the therapeutic targeting of various kinase-mediated diseases (Wenglowsky, 2013).

Sulfonamide Structures in Therapeutic Agents

Moreover, the sulfonic acid component of the compound relates to sulfonamide structures, a class known for their wide application in therapeutics ranging from antibiotics to antiepileptics. The presence of the sulfonamide group could imply potential antibacterial or antiviral applications of the compound, aligning with the ongoing research and development of novel drugs based on the primary sulfonamide structure (Gulcin & Taslimi, 2018).

properties

IUPAC Name

3-[4-(2-aminopyridin-4-yl)-1H-pyrazol-5-yl]-N,N-dimethylpyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2S/c1-19(2)23(21,22)20-6-4-11(9-20)14-12(8-17-18-14)10-3-5-16-13(15)7-10/h3,5,7-8,11H,4,6,9H2,1-2H3,(H2,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOAOXRDHFKWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)C2=C(C=NN2)C3=CC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide
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3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide
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3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide
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3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide
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3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide
Reactant of Route 6
3-[4-(2-Amino-pyridin-4-yl)-1H-pyrazol-3-yl]-pyrrolidine-1-sulfonic acid dimethylamide

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